Product packaging for 3-[4-(Hydroxymethyl)phenyl]chromen-4-one(Cat. No.:)

3-[4-(Hydroxymethyl)phenyl]chromen-4-one

Cat. No.: B3831640
M. Wt: 252.26 g/mol
InChI Key: KRVPWIAUESBDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-[4-(Hydroxymethyl)phenyl]chromen-4-one is a synthetic small molecule based on the privileged 4H-chromen-4-one (chromone) scaffold, recognized in medicinal chemistry for its diverse biological potential . This compound features a hydroxymethyl group at the 4-position of its pendant phenyl ring, a modification that can influence its physicochemical properties and biological activity. Chromen-4-one derivatives are a significant area of investigation due to their structural similarity to flavonoids, a class of natural products with a wide range of pharmacological effects . The chromen-4-one core is a key structural motif in many compounds studied for their anticancer properties. Research on analogous compounds, particularly 3-phenylchromen-4-ones (isoflavones), has demonstrated their ability to inhibit cancer cell proliferation, induce apoptosis, and act on various molecular targets . While the specific mechanism of action for this derivative requires experimental validation, related compounds are known to interact with enzymatic pathways and cellular signaling processes relevant to oncology and other disease areas. The presence of the hydroxymethyl group may offer a handle for further chemical modification, making it a valuable chemical intermediate for synthesizing novel compounds for structure-activity relationship (SAR) studies and high-throughput screening campaigns . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O3 B3831640 3-[4-(Hydroxymethyl)phenyl]chromen-4-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(hydroxymethyl)phenyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c17-9-11-5-7-12(8-6-11)14-10-19-15-4-2-1-3-13(15)16(14)18/h1-8,10,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVPWIAUESBDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 3 4 Hydroxymethyl Phenyl Chromen 4 One

Strategic Retrosynthesis of the 3-[4-(Hydroxymethyl)phenyl]chromen-4-one Core

Retrosynthetic analysis, a cornerstone of synthetic planning, deconstructs the target molecule into simpler, readily available starting materials. amazonaws.comyoutube.com For this compound, two primary disconnection approaches are most viable:

Disconnection A (C3-Aryl Bond): The most common strategy involves cleaving the bond between the C3 position of the chromenone ring and the hydroxymethylphenyl group. This leads to a 3-halochromone synthon (e.g., 3-bromochromone) and a 4-(hydroxymethyl)phenyl organometallic reagent, typically a boronic acid. This approach is the basis for modern cross-coupling reactions.

Disconnection B (Chromone Ring Formation): An alternative disconnection breaks down the chromone (B188151) ring itself. This typically involves disconnections of the C2-C3 and the ether oxygen bond, leading back to a 2'-hydroxyacetophenone (B8834) derivative and a substituted phenylacetic acid or a related synthon. This pathway is representative of more classical synthetic methods.

These retrosynthetic pathways map directly onto the forward synthetic routes established for the broader class of 3-phenylchromen-4-ones.

Established Synthetic Routes for 3-Phenylchromen-4-ones

A variety of robust methods have been developed for the synthesis of the 3-phenylchromen-4-one core.

One of the most traditional routes to chromones involves the cyclization of chalcone (B49325) (1,3-diaryl-2-propen-1-one) precursors. nih.gov While direct cyclization of a chalcone typically yields a flavone (B191248) (2-phenylchromen-4-one), specific reactions and rearrangements can lead to the isomeric isoflavone (B191592) (3-phenylchromen-4-one) structure.

Oxidative Rearrangement of Flavanones: A well-documented three-step synthesis involves the initial base-catalyzed condensation of a 2'-hydroxyacetophenone with an aromatic aldehyde (e.g., 4-methylbenzaldehyde) to form a chalcone. nih.gov This chalcone is then cyclized under acidic or basic conditions to a flavanone (B1672756) intermediate. The final and crucial step is an oxidative rearrangement of the flavanone using reagents like thallium(III) nitrate, which induces a 1,2-aryl shift to yield the 3-phenylchromen-4-one skeleton. nih.gov

Algar-Flynn-Oyamada (AFO) Reaction: This reaction involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) using alkaline hydrogen peroxide. researchgate.netnih.gov While this method classically produces flavonols (3-hydroxy-2-phenylchromen-4-ones), modifications and specific substrate patterns can be adapted. mdpi.comresearchgate.netosi.lv The reaction proceeds via an epoxide intermediate which then undergoes rearrangement and cyclization.

Table 1: Comparison of Chalcone-Based Synthetic Routes

MethodKey IntermediatesTypical ReagentsPrimary Product ClassReference
Oxidative RearrangementChalcone, Flavanone1. Base (e.g., KOH) for chalcone formation 2. Acid/Base for flavanone cyclization 3. Oxidant (e.g., Tl(NO₃)₃) for rearrangementIsoflavones (3-Aryl) nih.gov
Algar-Flynn-Oyamada (AFO) ReactionChalcone, EpoxideAlkaline Hydrogen Peroxide (e.g., NaOH/H₂O₂)Flavonols (3-Hydroxy-2-Aryl) researchgate.netnih.gov

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling is a premier method for synthesizing 3-phenylchromen-4-ones. libretexts.org

This strategy follows the logic of Retrosynthesis Disconnection A. It involves the coupling of a 3-halochromone (typically 3-bromo- (B131339) or 3-iodochromone) with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.com The 3-halochromone precursors are readily synthesized from 2'-hydroxyacetophenones by reaction with a Vilsmeier-Haack type reagent or similar methods. mdpi.com This approach offers broad substrate scope and is often the most direct route to diversely substituted isoflavones.

Table 2: Typical Conditions for Suzuki-Miyaura Synthesis of 3-Arylchromenones

ComponentExamplesPurposeReference
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyzes the C-C bond formation cycle libretexts.orgyoutube.commdpi.com
BaseNa₂CO₃, Cs₂CO₃, K₃PO₄, NaOHActivates the boronic acid for transmetalation youtube.commdpi.com
SolventToluene, Dioxane, DMF, often with waterSolubilizes reactants and facilitates the reaction youtube.commdpi.com
Arylating AgentArylboronic Acid or EsterProvides the C3-phenyl substituent libretexts.orgmdpi.com

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, represent a highly efficient synthetic strategy. They are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. Several MCRs have been developed for the synthesis of chromone and coumarin (B35378) cores. For instance, a three-component reaction for synthesizing 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives has been reported, which involves the condensation of 4-hydroxycoumarin (B602359), an aromatic aldehyde, and an amine. chimicatechnoacta.ru While not directly yielding 3-phenylchromen-4-ones, these methods demonstrate the power of MCRs in building the foundational heterocyclic systems from simple precursors in one step.

Specific Synthesis of this compound

While a dedicated publication on the synthesis of this compound is not prominent, its construction can be confidently proposed using established methodologies. The most direct and efficient route would be the Suzuki-Miyaura coupling.

This synthesis would involve the reaction between 3-bromochromone and 4-(hydroxymethyl)phenylboronic acid . Both starting materials are commercially available. The hydroxymethyl group is generally stable under the mild basic conditions of most Suzuki couplings, potentially avoiding the need for a protection-deprotection sequence.

A plausible reaction scheme would be:

Reactants: 3-Bromochromone and 4-(hydroxymethyl)phenylboronic acid.

Catalyst System: A palladium(0) source such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

Base and Solvent: An aqueous solution of a base like sodium carbonate (Na₂CO₃) in a solvent such as 1,4-dioxane (B91453) or toluene.

Conditions: The mixture would be heated under an inert atmosphere until completion.

To maximize the yield of this compound, a systematic optimization of the Suzuki coupling conditions would be performed. Key parameters to investigate include the choice of catalyst, base, solvent, and temperature. mdpi.comnih.gov

Table 3: Hypothetical Optimization Parameters for the Synthesis of this compound

VariableConditions to ScreenRationale
Palladium Source/LigandPd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf)The ligand sphere around the palladium atom critically affects catalytic activity and stability.
BaseNa₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃Base strength can influence the rate of transmetalation and suppress side reactions.
Solvent SystemDioxane/H₂O, Toluene/H₂O, DMF/H₂OSolvent polarity and miscibility affect reaction rates and solubility of reactants.
Temperature80 °C, 90 °C, 100 °C, 110 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition or side products.

By methodically screening these variables, a high-yielding and robust protocol for the synthesis of the target compound can be established. nih.gov

Precursor Synthesis and Functional Group Transformations (e.g., hydroxymethylation)

The synthesis of this compound, an isoflavone derivative, involves the construction of the core chromen-4-one scaffold followed by the introduction or modification of functional groups. The chromen-4-one structure is a common feature in a variety of naturally occurring compounds and is of significant interest due to its biological activities. nih.govfrontiersin.org

A general and established route for synthesizing the 3-phenylchromen-4-one core involves the reaction of a 2'-hydroxyacetophenone with a benzaldehyde (B42025) derivative. nih.gov For the specific synthesis of the title compound, this would involve a 2'-hydroxyacetophenone and 4-formylbenzyl acetate (B1210297) or a related protected hydroxymethyl benzaldehyde. An alternative approach utilizes the intramolecular cyclization of 1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-ones (2'-hydroxychalcones). researchgate.net

One of the key transformations for obtaining the title compound is hydroxymethylation. A versatile method for the synthesis of 3-(hydroxymethyl)-4H-chromen-4-ones involves the hydroxymethylation of the precursor 2-hydroxy-4-chromanones, followed by acid-catalyzed dehydration. researchgate.net Another synthetic strategy involves the use of 2-hydroxy-ω-(methylsulfinyl)acetophenones as precursors for the synthesis of 3-(hydroxymethyl)chromones. researchgate.net

Furthermore, the biosynthesis of isoflavones in plants provides insight into potential synthetic strategies. The isoflavone backbone is biosynthesized from flavonoid precursors through the action of the enzyme isoflavone synthase. frontiersin.orgnih.gov This enzymatic transformation involves the migration of the B-ring from the C-2 to the C-3 position of the heterocyclic C-ring. frontiersin.org

Purification and Isolation Techniques

The purification and isolation of this compound and related isoflavonoids from reaction mixtures or natural sources are critical steps to obtain a compound of high purity. A variety of chromatographic and non-chromatographic techniques are employed.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of isoflavones. nih.govacs.org Reversed-phase columns, such as C18, are commonly used with a gradient elution system, often involving a mixture of water and an organic solvent like ethanol (B145695) or acetonitrile (B52724). acs.orgacs.org

Macroporous resins have also proven effective for the purification of isoflavones from crude extracts. pan.olsztyn.pl Resins like D101, AB-8, Amberlite® XAD4, and Diaion HP20 have demonstrated high adsorption and desorption characteristics for isoflavones. pan.olsztyn.pl The process typically involves adsorbing the isoflavones onto the resin from an aqueous solution and then eluting them with an organic solvent, such as ethanol. pan.olsztyn.pl

Crystallization Techniques: Antisolvent crystallization is a simple and cost-effective method for purifying isoflavone aglycones. acs.orgacs.org Since isoflavone aglycones have low solubility in water, adding water as an antisolvent to an organic solution of the crude product can induce crystallization, effectively separating them from more soluble impurities. acs.orgacs.org The recovery efficiency can be optimized by adjusting the ratio of the antisolvent to the feed mixture. acs.org

The general workflow for isolating isoflavones from natural sources, such as soybeans, often involves the following steps:

Extraction: Isoflavones are extracted from the raw material using an organic solvent like ethanol. acs.orgacs.org

Hydrolysis: If the isoflavones are present as glycosides, an acid hydrolysis step is performed to convert them to their aglycone forms. acs.orgacs.org

Purification: The crude extract is then purified using techniques like antisolvent crystallization or chromatography to remove unwanted sugars and other impurities. acs.orgacs.org

Synthetic Modifications and Derivative Generation of this compound

The structural scaffold of this compound offers multiple sites for chemical modification, enabling the generation of a diverse library of derivatives for various applications, including structure-activity relationship (SAR) studies.

Modifications at the Hydroxymethyl Moiety

The hydroxymethyl group at the 4-position of the phenyl ring is a prime target for chemical derivatization. Standard organic transformations can be applied to this primary alcohol to introduce a variety of functional groups.

Reaction Type Reagents and Conditions Resulting Functional Group Potential Application
Esterification Acyl chlorides or carboxylic acids with coupling agentsEsterProdrug design, improved lipophilicity
Etherification Alkyl halides with a baseEtherModulating solubility and metabolic stability
Oxidation Mild oxidizing agents (e.g., PCC, DMP)AldehydeFurther synthetic transformations
Oxidation Strong oxidizing agents (e.g., KMnO4, Jones reagent)Carboxylic acidIntroduction of an acidic moiety
Halogenation Thionyl chloride (SOCl2) or similar reagentsChloromethylReactive intermediate for further substitution
Amination Conversion to a leaving group (e.g., tosylate) followed by reaction with an amineAminomethylIntroduction of a basic center

These modifications can significantly alter the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and ability to participate in hydrogen bonding, which can in turn influence its biological activity.

Substitutions on the Phenyl Ring for Structure-Activity Relationship (SAR) Studies

Introducing various substituents onto the phenyl ring of this compound is a common strategy in medicinal chemistry to probe the electronic and steric requirements for biological activity. nih.govresearchgate.netnih.govmdpi.com

Commonly Introduced Substituents and Their Rationale:

Halogens (F, Cl, Br, I): These can modulate the electronic properties (inductive and mesomeric effects) and lipophilicity of the molecule. Halogen atoms can also participate in halogen bonding, which can be important for ligand-receptor interactions. nih.gov

Alkyl Groups (e.g., methyl, ethyl): These groups increase lipophilicity and can probe for steric pockets in a binding site.

Alkoxy Groups (e.g., methoxy, ethoxy): These groups can act as hydrogen bond acceptors and also influence the electronic properties of the phenyl ring.

Nitro Group (NO2): A strong electron-withdrawing group that can significantly alter the electronic character of the phenyl ring and act as a hydrogen bond acceptor. nih.gov

Amino Group (NH2): A strong electron-donating group that can also act as a hydrogen bond donor. It can be further functionalized.

Cyano Group (CN): A polar, electron-withdrawing group that can act as a hydrogen bond acceptor.

The synthesis of these derivatives often involves using appropriately substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions with a 3-iodochromone precursor. nih.gov

Alterations on the Chromen-4-one Backbone

Modification Type Synthetic Approach Impact on Structure
Substitution on the A-ring Starting from substituted 2'-hydroxyacetophenonesAlters electronic properties and potential for interactions with a target
Introduction of heteroatoms Multi-step synthesis involving the construction of heterocyclic rings fused to the chromen-4-one coreCreates novel heterocyclic systems with different electronic and steric properties
Saturation of the C2-C3 double bond Catalytic hydrogenationConverts the planar chromen-4-one to a non-planar chroman-4-one, which can be crucial for activity. nih.gov
Opening of the pyranone ring Hydrolysis under basic or acidic conditionsLeads to the formation of 2-hydroxyphenyl ketones, which can have different biological profiles

For instance, the introduction of substituents at the 2-, 6-, and 8-positions of the chromone ring has been explored to develop selective enzyme inhibitors. gu.se The planarity of the chromen-4-one unit has been shown to be critical for the inhibitory activity of certain derivatives. nih.gov

Design and Synthesis of Hybrid Structures Incorporating this compound

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. nih.govhud.ac.uk This approach can lead to compounds with improved affinity, selectivity, or a dual mode of action. The this compound scaffold can be incorporated into hybrid structures in several ways.

One common approach is to link the isoflavone core to another biologically active molecule via a flexible or rigid linker. nih.gov The hydroxymethyl group is a convenient handle for attaching such linkers, for example, through ester or ether bonds.

Examples of hybrid structures include:

Isoflavone-alkaloid hybrids: Isoflavones have been hybridized with alkaloids like cytisine (B100878) to create novel compounds with potential anticancer activity. nih.gov

Isoflavone-coumarin hybrids: Triazole-bridged coumarin-formononetin hybrids have been synthesized and evaluated for their antiproliferative effects. nih.gov

Isoflavone-benzo-δ-sultam hybrids: A series of isoflavone/benzo-δ-sultam hybrids have been synthesized as potential anti-inflammatory and neuroprotective agents. hud.ac.uk

The synthesis of these hybrids often involves multi-step reaction sequences, including cross-coupling reactions like the Sonogashira coupling and click chemistry to connect the different molecular fragments. nih.govhud.ac.uk

Green Chemistry Principles and Sustainable Synthetic Approaches

The integration of green chemistry principles into the synthesis of complex molecules like this compound is a significant focus of modern organic chemistry. These approaches aim to reduce the environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. Key strategies include microwave-assisted synthesis, the use of eco-friendly catalysts, and conducting reactions in greener solvents or under solvent-free conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. jocpr.comiaea.orgresearchgate.net In the context of isoflavone synthesis, microwave assistance can be applied to several key steps. For instance, the cyclization of a deoxybenzoin (B349326) intermediate in the presence of a Vilsmeier reagent and DMF can be efficiently carried out under microwave conditions to furnish the isoflavone core in good yields. jocpr.com This method provides a green alternative to traditional, often lengthy, thermal processes. jocpr.com

Studies on the synthesis of related 2-phenylchromen-4-one derivatives have demonstrated the advantages of microwave-assisted techniques over conventional heating, highlighting the improved efficiency and reduced timeframes. chemijournal.comresearchgate.net The synthesis of flavonol derivatives, which share the chromen-4-one scaffold, has also been successfully achieved using microwave-assisted protocols, resulting in enhanced yields under environmentally benign conditions. iaea.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Chromen-4-one Derivatives Data based on analogous compound syntheses.

ParameterConventional MethodMicrowave-Assisted MethodReference
Reaction TimeSeveral hoursMinutes iaea.orgchemijournal.com
Energy ConsumptionHighLow iaea.org
YieldModerateHigh to Excellent jocpr.comiaea.org
Solvent UseOften requires high-boiling, toxic solventsCan be performed with greener solvents or solvent-free researchgate.net

Eco-Friendly Catalysts and Reaction Conditions

The development and use of recyclable and non-toxic catalysts are central to green synthetic strategies. For chromene synthesis, various eco-friendly catalysts have been reported.

Nanocatalysts: Biogenic ZnO nanoparticles have been employed as an efficient, low-toxicity, and reusable catalyst for the synthesis of 3-substituted-4-hydroxy-2H-chromen-2-one derivatives in water, showcasing a green multicomponent reaction (MCR) approach. chimicatechnoacta.ru Similarly, a superparamagnetic nanocatalyst, nano-kaoline/BF3/Fe3O4, has been used for the one-pot, three-component synthesis of 4H-chromenes under solvent-free conditions. sharif.edu The magnetic nature of this catalyst allows for easy recovery and recycling. sharif.edu

Solid Acid Catalysts: K10 montmorillonite, a type of clay, has been used as a recyclable catalyst for the one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones under solvent-free conditions, demonstrating the utility of solid acids in promoting cleaner reactions. rsc.org

Solvent Choice: The use of water as a reaction medium or conducting reactions under solvent-free conditions significantly enhances the green credentials of a synthetic protocol. chimicatechnoacta.rusharif.edursc.org The Suzuki-Miyaura coupling, a key reaction for forming the C-C bond in 3-arylchromen-4-ones, has been adapted to use water as a solvent, which is economically and environmentally advantageous. tcichemicals.com

Table 2: Examples of Green Catalysts in Chromene Synthesis

CatalystReaction TypeKey AdvantagesReference
Biogenic ZnO NanoparticlesMulticomponent reactionLow toxicity, reusability, reaction in water chimicatechnoacta.ru
Nano-kaoline/BF3/Fe3O4Domino Knoevenagel-Michael-cyclizationSolvent-free, recyclable magnetic catalyst, high yields sharif.edu
K10 Montmorilloniteα-Alkoxyalkylation/CyclizationSolvent-free, recyclable, easy work-up rsc.org

Sustainable Synthetic Routes

For the synthesis of this compound, a sustainable approach could involve a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. tcichemicals.com This reaction would couple a suitable chromenone precursor, such as 3-bromo-chromen-4-one, with (4-(hydroxymethyl)phenyl)boronic acid. Advances in this reaction have enabled the use of highly efficient palladium catalysts at low loadings and the use of greener solvents, including water. tcichemicals.comnih.gov

Another potential green route is the oxidative rearrangement of a chalcone precursor. Traditional methods often use toxic reagents like thallium(III) nitrate. nih.gov A greener alternative would involve replacing these hazardous reagents with more environmentally benign oxidizing agents.

By combining the benefits of microwave assistance, recyclable catalysts, and atom-economical reactions like MCRs or optimized coupling strategies, the synthesis of this compound can be achieved in a more sustainable and environmentally responsible manner.

Assessment of In Vitro Biological Activities of this compound

Following a comprehensive search of available scientific literature, it has been determined that there are no specific in vitro studies detailing the biological and pharmacological activities of the chemical compound This compound .

The investigation sought to collate data pertaining to the antioxidant and anticancer potentials of this specific molecule, structured around a detailed outline of standard assays. However, the search did not yield any published research that has evaluated this compound in the following areas:

Antioxidant Activity: No data was found from cell-free radical scavenging assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Furthermore, no studies on its cell-based antioxidant capacity have been reported. While the broader class of chromen-4-ones is known for antioxidant properties, specific metrics like IC50 values for this compound are not available in the reviewed literature. nih.govnih.govresearchgate.netmdpi.comnih.gov

Anticancer Potential: There is a lack of published findings on the in vitro anticancer effects of this compound. Specifically:

Cytotoxicity Profiling: No studies have documented the cytotoxic (cell-killing) effects of this compound across any cancer cell lines. Therefore, IC50 values, which quantify the concentration of a compound required to inhibit cell growth by 50%, are not available. researchgate.netresearchgate.nettuni.fi

Apoptosis Induction: The ability of this compound to induce programmed cell death (apoptosis) in cancer cells has not been investigated. Mechanistic details regarding its potential effects on apoptotic pathways, such as the regulation of proteins like Bcl-2 or Bax, remain unknown. researchgate.netnih.govresearchgate.net

Cell Cycle Arrest: There is no information on whether this compound can halt the cell division cycle at specific phases (e.g., G1, S, or G2/M) in cancer cells. researchgate.netnih.govnih.gov

While extensive research exists on the diverse biological activities of the chromen-4-one scaffold and its many derivatives, the specific substitution pattern of this compound has not been the subject of published biological evaluation according to the available data. The synthesis of related compounds has been described, but their subsequent biological testing in the specified assays is not documented. nih.govorientjchem.orgsemanticscholar.org

Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and specific subsection content for this compound at this time. Further experimental research would be required to elucidate the potential biological activities of this particular compound.

Exploration of Biological Activities and Pharmacological Potentials of 3 4 Hydroxymethyl Phenyl Chromen 4 One in Vitro Studies

Anticancer Potential Investigations (In Vitro Models)

Anti-Proliferative Effects in Cellular Assays

Chromen-4-one derivatives have demonstrated significant anti-proliferative activity across a variety of human cancer cell lines in in vitro assays. For instance, a novel 4H-chromen-4-one derivative isolated from the marine actinomycete Streptomyces ovatisporus S4702T showed notable cytotoxic activity. nih.gov The EC50 values of this compound were 9.68 μg/ml for human colon carcinoma cells and 9.93 μg/ml for human prostate adenocarcinoma cells. nih.gov Another study reported on a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, with compounds 5a and 5d showing potent anti-proliferative effects, even proving lethal to specific melanoma, renal cancer, and breast cancer cell lines at a 10 µM concentration. nih.gov

Furthermore, research into C4-N,N-dialkylaniline-substituted 4-aryl-4H-chromenes identified a derivative, N,6-dimethyl-3-nitro-4-(4-(piperidine-1-yl)phenyl)-4H-chromene-2-amine (compound 3k), as a potent cytotoxic agent against laryngeal carcinoma (Hep2), lung adenocarcinoma (A549), and cervical cancer (HeLa) cell lines. researchgate.net Similarly, a phosphonium (B103445) quaternary group-containing chromen-4-one derivative, referred to as SND-350, displayed anti-proliferative activity with IC50 values ranging from 0.8 to 8.9 μM across a panel of human cancer cells. bioworld.com These findings underscore the potential of the chromene scaffold as a basis for the development of new anti-cancer agents.

Table 1: In Vitro Anti-Proliferative Activity of Selected Chromen-4-one Derivatives

Compound/DerivativeCancer Cell Line(s)MeasurementResult
4H-chromen-4-one from S. ovatisporusHuman Colon CarcinomaEC509.68 µg/ml
4H-chromen-4-one from S. ovatisporusHuman Prostate AdenocarcinomaEC509.93 µg/ml
SND-350Panel of Human Cancer CellsIC500.8 - 8.9 µM
Compound 5a (urea derivative)SK-MEL-5, 786-0, A498, RXF 393, MDA-MB-468Lethal EffectsObserved at 10 µM
Compound 3k (4-aryl-4H-chromene)Hep2, A549, HeLaCytotoxic ActivityPotent

Modulation of Reactive Oxygen Species (ROS) Levels in Cancer Cells

Reactive oxygen species (ROS) are highly reactive molecules and free radicals that play a dual role in cancer biology. nih.gov At moderate levels, ROS can act as signaling molecules, promoting cell proliferation, metastasis, and survival. mdpi.com Conversely, excessive levels of ROS can induce oxidative stress, leading to cellular damage and apoptosis, a mechanism that can be exploited for cancer therapy. mdpi.com Cancer cells often exhibit higher basal levels of ROS compared to normal cells due to increased metabolic activity and mitochondrial dysfunction. nih.govnih.gov

Flavonoids, the class of compounds to which 3-[4-(Hydroxymethyl)phenyl]chromen-4-one belongs, are well-known for their antioxidant properties and their ability to modulate intracellular ROS levels. The regulation of redox homeostasis is a critical factor in cell fate. enlightenbio.com While high concentrations of ROS can trigger cancer cell death, moderate concentrations can activate survival pathways like MAPK/ERK1/2 and PI3K/Akt. mdpi.com The potential of chromen-4-one derivatives to influence ROS levels is a key area of interest. By either augmenting ROS to toxic levels or inhibiting their pro-tumorigenic signaling, these compounds could offer a strategic approach to cancer treatment. The precise effect, however, is dependent on the specific compound, its concentration, and the type of cancer cell. mdpi.commdpi.com

Anti-inflammatory Efficacy (In Vitro Studies)

The chromen-4-one scaffold is a well-established pharmacophore associated with significant anti-inflammatory properties.

In vitro studies have consistently shown that chromen-4-one derivatives can effectively modulate the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage models, which are commonly used to screen for anti-inflammatory activity, various synthetic 2-phenyl-4H-chromen-4-one derivatives have demonstrated the ability to suppress the production of nitric oxide (NO), a key inflammatory signaling molecule. nih.govnih.gov

Furthermore, certain derivatives have been shown to downregulate the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins like IL-6. nih.govnih.gov For example, a synthetic hydrangenol (B20845) derivative, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, was found to potently decrease the production of both NO and prostaglandin (B15479496) E2 (PGE2) in LPS-induced macrophages. nih.gov This effect was linked to the suppression of the expression of genes for iNOS, COX-2, IL-1β, TNF-α, and IL-6. nih.gov This modulation is often achieved by inhibiting critical inflammatory signaling pathways such as the Toll-Like Receptor 4 (TLR4)/MAPK pathway. nih.govnih.gov

Cyclooxygenase (COX) and lipoxygenase (LOX) are crucial enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent mediators of inflammation. nih.gov The inhibition of these enzymes is a primary target for anti-inflammatory drugs. Flavonoids, in general, are recognized for their potential to inhibit these enzymes. nih.gov

Specific studies on chromene derivatives have confirmed this activity. A series of N-aryl iminochromenes were evaluated for their ability to inhibit COX-1 and COX-2 enzymes, with several compounds showing potent inhibitory effects. researchgate.net Dual inhibitors of both COX and 5-LOX are considered particularly promising as anti-inflammatory agents because they can simultaneously block two major inflammatory pathways. nih.govnih.gov While direct enzymatic inhibition data for this compound is not available, the established activity of the broader chromene and flavonoid classes suggests this is a plausible mechanism for its potential anti-inflammatory effects.

Antimicrobial Activities (In Vitro Studies)

The chromen-4-one core structure is present in many natural and synthetic compounds that exhibit a broad spectrum of antimicrobial activities. ijpcsonline.comresearchgate.net

Derivatives of chromen-4-one have been tested against a range of pathogenic bacteria, demonstrating varying degrees of efficacy against both Gram-positive and Gram-negative strains. In one study, a novel 4H-chromen-4-one derivative produced by a marine streptomycete was found to be highly potent against the Gram-positive bacteria Bacillus subtilis and Micrococcus luteus, with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/ml and a Minimum Bactericidal Concentration (MBC) of 0.5 μg/ml, respectively. nih.gov

Another investigation into synthetic 4-hydroxycoumarin (B602359) derivatives, which share structural similarities, found that the compounds primarily exhibited activity against Gram-positive bacteria like Bacillus and Staphylococcus, with weaker activity against Candida and no activity against the tested Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). nih.gov The antibacterial activity of flavonoids is often linked to structural features such as the hydroxylation pattern on the phenyl rings. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected Chromen-4-one and Related Derivatives

Compound/DerivativeBacterial StrainActivity TypeResult (MIC)
4H-chromen-4-one from S. ovatisporusBacillus subtilis ATCC 6633Antibacterial0.25 µg/ml
4H-chromen-4-one from S. ovatisporusMicrococcus luteus ATCC 9341Antibacterial0.25 µg/ml
Azo chromophore 4bStaphylococcus aureusAntibacterial0.007 µg/mL
Azo chromophore 4cBacillus subtilisAntibacterial3.9 µg/mL
Azo chromophore 13eEscherichia coliAntibacterial0.48 µg/mL
Azo chromophore 13iPseudomonas aeruginosaAntibacterial0.24 µg/mL

Note: Data for azo chromophores containing chromene moieties are from a study on novel potent antimicrobial agents. nih.gov

Antifungal Efficacy

The chromone (B188151) framework is a key structural feature in various compounds exhibiting antifungal properties. Studies on chromone derivatives have demonstrated their potential to combat fungal infections. For instance, certain chromone-3-carbonitriles have shown significant antifungal activity against several Candida species, including C. albicans, C. glabrata, and C. parapsilosis, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL. nih.gov Transcriptomic analysis of the most active of these compounds, 6-bromochromone-3-carbonitrile, indicated that it downregulates genes related to hypha-forming and biofilm formation, which are crucial virulence factors for C. albicans. nih.gov

Similarly, isoflavones, the class of compounds to which this compound belongs, have been identified as having antifungal capabilities. The isoflavane glabridin, for example, exerts its antifungal effect by causing deformation of the fungal cell wall, leading to increased membrane permeability. mdpi.com The antifungal mechanisms of flavonoids are diverse and can include the inhibition of fungal cell wall synthesis and the induction of apoptosis through DNA fragmentation. mdpi.com While specific MIC values for this compound are not available, the recognized activity of its parent structures suggests potential for further investigation.

Compound ClassRepresentative CompoundFungal SpeciesReported Activity (MIC)Reference
Chromone Derivative6-Bromochromone-3-carbonitrileCandida albicans, C. glabrata, C. parapsilosis5–50 µg/mL nih.gov
IsoflavaneGlabridinCandida albicans, C. tropicalis, C. glabrata16–64 µg/mL mdpi.com
Flavanone (B1672756)7-hydroxy-3′,4′-methylene dioxy flavanAspergillus flavus64 µg/mL mdpi.com

Antiviral Potential (Cell-based assays)

The isoflavone (B191592) scaffold is associated with a broad spectrum of antiviral activities against numerous human and animal viruses. nih.gov These activities have been documented in various cell-based assays, which are crucial for identifying potential antiviral agents by providing information on cell permeability, stability, and cytotoxicity in a biologically relevant system. semanticscholar.org

Genistein (B1671435), a widely studied isoflavone, has demonstrated inhibitory effects against a range of viruses, including both enveloped and non-enveloped types. nih.gov In a cell-based assay using Calu-3 cells (a human lung cancer cell line), genistein was shown to inhibit the replication of SARS-CoV-2. nih.gov The mechanisms underlying the antiviral properties of isoflavones are multifaceted, involving effects on both the virus and the host cell. These can include interference with viral binding, entry, and replication, as well as modulation of host cell signaling pathways and cytokine secretion. nih.gov

The potential of flavonoids as antiviral agents is an active area of research, with studies exploring their efficacy against viruses such as adenovirus, herpes simplex virus, and human immunodeficiency virus (HIV). nih.govmdpi.com

CompoundVirusCell LineActivity Metric (EC₅₀)Reference
GenisteinSARS-CoV-2Calu-315.7 µM nih.gov
FisetinSARS-CoV-2Calu-31.4 µM nih.gov
MyricetinSARS-CoV-2Calu-31.5 µM nih.gov
QuercetinSARS-CoV-2Calu-34.1 µM nih.gov

Enzyme Inhibition and Receptor Modulation Assays

The ability of this compound and related isoflavones to interact with various enzymes and cellular receptors is central to their pharmacological potential. These interactions can modulate key biological pathways involved in health and disease.

Specific Enzyme Targets (e.g., sirtuins, β-glucuronidase, kinases, proteases)

Sirtuins: Sirtuins are a class of NAD+-dependent deacetylases that regulate numerous cellular processes. nih.gov The chromone scaffold has been identified as a promising starting point for the development of sirtuin inhibitors. A study of substituted chromone and chroman-4-one derivatives found them to be potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative disorders. The most potent compound identified, 6,8-dibromo-2-pentylchroman-4-one, exhibited an IC₅₀ of 1.5 µM for SIRT2 and showed high selectivity over SIRT1 and SIRT3. nih.gov

β-glucuronidase: β-glucuronidase is an enzyme involved in the metabolism of various endogenous and exogenous compounds, including drugs. nih.gov While many natural flavonoids have been investigated as inhibitors of this enzyme, isoflavones have generally been found to exhibit weaker inhibitory activity compared to other flavonoid subclasses like flavones and flavonols. For example, a study evaluating 32 natural flavonoids found that flavones such as scutellarein (B1681691) (IC₅₀ = 5.76 µM) and luteolin (B72000) (IC₅₀ = 8.68 µM) were potent inhibitors of E. coli β-glucuronidase, whereas isoflavones showed weaker effects. nih.gov

Kinases: Protein kinases play a critical role in cellular signal transduction, and their dysregulation is linked to numerous diseases, including cancer. Isoflavones are well-known for their ability to inhibit protein kinases. nih.govnih.gov Genistein, for instance, is a recognized inhibitor of tyrosine kinases and can affect signaling pathways that regulate inflammation. nih.govmdpi.com Furthermore, the broader chromen-4-one class has yielded highly potent kinase inhibitors. Derivatives such as 2-N-morpholino-8-dibenzothiophenyl-chromen-4-one (NU7441) have been identified as excellent inhibitors of DNA-dependent protein kinase (DNA-PK) with an IC₅₀ value of 13 nM. nih.gov Another derivative, 2-(4-hydroxyphenyl)-4H-chromen-4-one, was found to inhibit protein kinase CK2 with an IC₅₀ of 0.33 µM. nih.gov

Proteases: Proteases are enzymes that catalyze the breakdown of proteins and are essential for many biological functions. They are also critical for the life cycle of many viruses, making them attractive targets for antiviral therapies. Soybeans are known to contain protease inhibitors, and isoflavones are a major component of soy. researchgate.net Flavonoids, including isoflavones, have been investigated as inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro), which is essential for viral replication. nih.gov

Enzyme TargetInhibitor CompoundActivity (IC₅₀)Reference
Sirtuin 2 (SIRT2)6,8-Dibromo-2-pentylchroman-4-one1.5 µM nih.gov
β-glucuronidase (E. coli)Scutellarein5.76 µM nih.gov
DNA-dependent protein kinase (DNA-PK)NU744113 nM nih.gov
Protein kinase CK22-(4-Hydroxyphenyl)-4H-chromen-4-one0.33 µM nih.gov

Receptor Binding Affinity Studies

The biological effects of isoflavones are often mediated by their ability to bind to cellular receptors. As phytoestrogens, their chemical structure mimics that of estrogen, allowing them to interact with estrogen receptors (ERs). zoe.com There are two primary subtypes, ERα and ERβ, and isoflavones typically show a higher binding affinity for ERβ. nih.govmdpi.com

This receptor binding is a key mechanism for the neuroprotective and anti-apoptotic effects observed for isoflavones in various studies. nih.gov The interaction of isoflavones with ERs can either produce estrogen-like (estrogenic) or estrogen-blocking (antiestrogenic) effects, depending on the specific compound, the concentration, and the target tissue. nih.govnih.gov For example, competitive binding assays measuring the displacement of radiolabeled estradiol (B170435) have been used to quantify the affinity of synthetic isoflavones for both ERα and ERβ. These studies have shown that structural modifications, such as the type of atomic linkage in a side chain, can significantly influence binding affinity. nih.gov

CompoundReceptorRelative Binding Affinity (%)Reference
7-(2-(Diethylamino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-oneERα0.12 nih.gov
ERβ0.15 nih.gov
7-(2-(Piperidin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-oneERα0.16 nih.gov
ERβ0.14 nih.gov
7-(2-(Pyrrolidin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-oneERα0.14 nih.gov
ERβ0.18 nih.gov
Relative binding affinity compared to 17β-estradiol (100%).

Mechanistic Investigations and Molecular Interactions of 3 4 Hydroxymethyl Phenyl Chromen 4 One

Identification of Molecular Targets and Pathways

Identifying the specific molecular targets and biological pathways affected by a compound is a foundational step in mechanistic studies. A combination of advanced techniques can be utilized to achieve this.

Affinity Chromatography and Proteomic Approaches

Affinity chromatography coupled with proteomics is a powerful method for identifying the direct binding partners of a small molecule within the complex environment of a cell lysate. nih.govresearchgate.netrsc.org In this approach, the compound of interest, 3-[4-(Hydroxymethyl)phenyl]chromen-4-one, would be chemically immobilized onto a solid support, such as agarose beads, creating an affinity matrix. nih.gov This matrix is then incubated with a cellular lysate. Proteins that specifically bind to the immobilized compound are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry-based proteomic techniques. nih.gov

This methodology allows for the unbiased identification of potential protein targets. For instance, this approach has been successfully used to identify the targets of various natural products, revealing novel mechanisms of action. nih.gov While specific data for this compound is not available, this technique remains a cornerstone for target discovery in drug development. nih.govnih.gov

Table 1: Potential Protein Classes Identifiable by Affinity Chromatography-Proteomics

Protein ClassPotential Role in Cellular Processes
KinasesSignal transduction, cell cycle regulation
Transcription FactorsGene expression regulation
EnzymesMetabolic pathways, cellular signaling
ReceptorsCell surface signaling, cellular communication

Gene Expression Profiling (Transcriptomics)

Gene expression profiling, or transcriptomics, provides a global view of how a compound affects the expression of thousands of genes within a cell. nih.govfrontiersin.orgfrontiersin.orgnih.gov By treating cells with this compound and subsequently analyzing changes in messenger RNA (mRNA) levels using techniques like microarray or RNA-sequencing (RNA-seq), researchers can infer which cellular pathways are modulated. frontiersin.orgfrontiersin.org

For example, if the compound were to induce the expression of genes involved in apoptosis while downregulating genes related to cell proliferation, it would suggest a potential anticancer mechanism. This approach has been widely used in drug discovery to identify novel drug targets, understand mechanisms of action, and predict potential toxicities. nih.govnih.gov While specific transcriptomic data for this compound is not publicly available, studies on related isoflavones have shown their ability to regulate genes involved in cell cycle control and apoptosis. urotoday.com

Protein Expression Analysis (e.g., Western Blotting, Immunofluorescence)

To validate the findings from proteomic and transcriptomic studies, and to investigate the effect of a compound on specific proteins of interest, techniques like Western blotting and immunofluorescence are employed.

Western Blotting is a widely used technique to detect and quantify the expression levels of specific proteins in a sample. labmanager.comtandfonline.comtechnologynetworks.comresearchgate.net After treating cells with this compound, cell lysates would be prepared, and proteins separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific to the target protein. This allows for the confirmation of whether the compound increases or decreases the expression of a particular protein, or affects its post-translational modifications, such as phosphorylation. youtube.comnih.gov

Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the localization of specific proteins within a cell. This method could reveal if this compound causes a change in the subcellular location of a target protein, for instance, by inducing its translocation from the cytoplasm to the nucleus, which can be indicative of its activation or inhibition.

Molecular Docking and Binding Site Analysis with Potential Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method can be used to screen for potential protein targets of this compound and to analyze its binding mode at the atomic level. By docking the compound into the binding sites of a panel of known drug targets, it is possible to predict which proteins it is most likely to interact with and to estimate the strength of this interaction. nih.govmdpi.commdpi.com

Molecular docking studies on related flavonoid and chromone (B188151) derivatives have been used to predict their interactions with various enzymes and receptors, providing insights into their potential mechanisms of action. nih.govmdpi.comresearchgate.net Such studies can reveal key amino acid residues involved in the binding and can guide the design of more potent and selective analogs.

Table 2: Illustrative Example of Molecular Docking Results for a Hypothetical Target

ParameterValueInterpretation
Binding Energy (kcal/mol)-8.5Favorable binding interaction
Interacting ResiduesTyr123, Ser245, Phe356Key amino acids for binding
Hydrogen Bonds2Strong electrostatic interactions
Hydrophobic InteractionsPresentContribution to binding affinity

Interaction with Cellular Macromolecules (e.g., DNA, RNA)

Some small molecules can exert their biological effects by directly interacting with nucleic acids, such as DNA and RNA. researchgate.net Various biophysical techniques can be employed to investigate whether this compound binds to these macromolecules. These methods include UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism, which can detect changes in the structure of DNA or RNA upon binding of a small molecule.

While direct evidence for the interaction of this compound with DNA or RNA is lacking, studies on other small molecules have demonstrated the utility of these techniques in identifying nucleic acid binders. nih.govnih.govarrakistx.comacs.org Such interactions can lead to the inhibition of DNA replication or transcription, or the modulation of RNA function, thereby affecting cellular processes.

Intracellular Signaling Pathway Modulation

Many drugs and bioactive compounds function by modulating intracellular signaling pathways, which are complex networks of proteins that transmit signals from the cell surface to the nucleus to elicit a cellular response. lumenlearning.comnih.govbiorxiv.org The effect of this compound on key signaling pathways can be investigated using a variety of techniques.

For example, Western blotting with phospho-specific antibodies can be used to determine if the compound affects the phosphorylation status of key signaling proteins, such as kinases in the MAPK or PI3K/Akt pathways. youtube.com Reporter gene assays can also be employed to measure the activity of transcription factors that are downstream of these signaling pathways. Phenolic compounds, a broad class that includes chromen-4-ones, have been shown to modulate a wide range of inflammation-associated signaling pathways, including NF-κB and MAPK pathways. nih.gov Studies on isoflavones have also revealed their ability to interfere with multiple signaling cascades involved in cell growth and survival. nih.govnih.govheng.ac.cn

Table 3: Commonly Investigated Signaling Pathways

Signaling PathwayKey Cellular Functions
NF-κB PathwayInflammation, immunity, cell survival
MAPK/ERK PathwayCell proliferation, differentiation, survival
PI3K/Akt PathwayCell growth, survival, metabolism
JAK/STAT PathwayImmune response, cell growth

Kinase Cascades and Phosphorylation Events

Phosphorylation cascades are fundamental signaling pathways where a series of enzymes, known as kinases, phosphorylate and activate one another, leading to the amplification of an initial signal. nih.gov These cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, are crucial in regulating a multitude of cellular processes including cell growth, differentiation, and survival. researchgate.netselleckchem.com

The MAPK/ERK pathway, a well-characterized phosphorylation cascade, involves a series of kinases—Raf, MEK, and ERK—that sequentially phosphorylate and activate the next protein in the chain. nih.govresearchgate.net The activation of this pathway is critical for transmitting signals from the cell surface to the nucleus. nih.gov While direct studies on this compound are limited, research on structurally similar flavonols provides insights into potential mechanisms. For instance, the compound 3',4'-dihydroxyflavonol has been shown to modulate the MEK/ERK1/2 pathway, particularly under conditions of cellular stress. nih.gov In isolated cardiomyocytes subjected to oxidative stress, 3',4'-dihydroxyflavonol enhanced the phosphorylation of ERK1/2. nih.gov This suggests that chromen-4-one derivatives could potentially interact with and modulate key kinase signaling cascades. The activation of such survival kinase pathways is a critical aspect of cellular response to stress. nih.gov

Pathway ComponentObservation with Structurally Similar Compound (3',4'-dihydroxyflavonol)Reference
MEK/ERK1/2 Pathway Enhanced phosphorylation of ERK1/2 under oxidative stress. nih.gov
PI3K/Akt Pathway Substantially increased Akt phosphorylation when co-administered during oxidative stress. nih.gov

Transcription Factor Activation/Inhibition (e.g., NF-κB pathway)

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in the regulation of inflammatory and immune responses. nih.govembopress.org The activation of NF-κB is tightly controlled. In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the active NF-κB dimer (commonly p50/p65) into the nucleus. nih.gov Once in the nucleus, NF-κB binds to specific DNA sequences to regulate the transcription of a wide array of genes involved in inflammation. nih.govembopress.org

The inhibition of the NF-κB pathway is a significant area of therapeutic research. Small molecules can interfere with this pathway at multiple levels, including the inhibition of IKK activation, the prevention of IκBα degradation, and the blockage of NF-κB nuclear translocation or its DNA binding activity. selleckchem.comnih.gov

While direct evidence for this compound is emerging, studies on related compounds offer valuable insights. For example, curcumin, a well-known natural compound, has been shown to suppress the activation of NF-κB by inhibiting IKK and the subsequent phosphorylation and degradation of IκBα. nih.gov Furthermore, other catechol-containing phenylpropanoid derivatives, such as 3,4-dihydroxybenzalacetone (DBL) and caffeic acid phenethyl ester (CAPE), have been found to inhibit NF-κB signaling. nih.gov Notably, these compounds were observed to reduce the phosphorylation of the p65 subunit of NF-κB, a critical step for its full transcriptional activity, sometimes without altering the levels of IκB. nih.gov This suggests a mechanism that targets the post-translational modification of p65 itself. nih.gov

Compound TypeMechanism of NF-κB InhibitionReference
Curcumin Analogues Suppression of IKK activation, IκBα phosphorylation, and degradation. nih.gov
Catechol-containing derivatives (DBL, CAPE) Reduction of p65 phosphorylation, potentially through modification of thiol groups on p65. nih.gov

Investigation of Induced Cellular Responses

The interaction of this compound with cellular signaling pathways can induce a range of downstream cellular responses. These responses are indicative of the compound's broader impact on cellular homeostasis and function. Key areas of investigation include its effects on mitochondrial integrity and the process of autophagy.

Mitochondrial Dysfunction and Bioenergetics

Mitochondria are central to cellular bioenergetics, responsible for the majority of ATP production through oxidative phosphorylation. nih.gov Mitochondrial dysfunction is a hallmark of various cellular stress conditions and is often characterized by a loss of mitochondrial membrane potential (ΔΨm) and impaired respiratory capacity. embopress.orgnih.gov The integrity of the mitochondrial membrane potential is crucial for ATP synthesis, and its dissipation can trigger downstream events leading to cell death. nih.gov

The fluorescent cationic dye JC-1 is commonly used to assess mitochondrial membrane potential. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that emit red fluorescence. nih.gov Conversely, in mitochondria with a low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. nih.gov A shift from red to green fluorescence is therefore indicative of mitochondrial depolarization. nih.gov

Studies on various compounds have demonstrated the ability to induce mitochondrial dysfunction. For example, the uncoupler FCCP (carbonyl cyanide 4-(trifluoromethoxy) phenylhydrazone) directly dissipates the mitochondrial membrane potential, leading to mitochondrial fragmentation. nih.gov Furthermore, high-resolution respirometry allows for the detailed analysis of mitochondrial oxygen consumption, revealing the specific impact of a compound on different components of the electron transport chain. mdpi.com For instance, a decrease in ROUTINE respiration (in intact cells) and OXPHOS capacity (in permeabilized cells with substrates for specific complexes) can pinpoint the site of mitochondrial inhibition. mdpi.com The investigation into whether this compound affects these mitochondrial parameters is a critical area of research to understand its cellular impact.

ParameterMethod of InvestigationIndication of Dysfunction
Mitochondrial Membrane Potential (ΔΨm) JC-1 StainingShift in fluorescence from red (aggregates) to green (monomers). nih.gov
Mitochondrial Respiration High-Resolution RespirometryDecrease in oxygen consumption rates (e.g., ROUTINE, LEAK, OXPHOS capacity). mdpi.com
Mitochondrial Morphology Fluorescence MicroscopyShift from elongated, networked structures to fragmented, punctate forms. nih.gov

Autophagy Induction/Modulation

Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components. This process is essential for maintaining cellular homeostasis, removing damaged organelles and protein aggregates, and providing nutrients during periods of starvation. nih.gov The autophagy pathway involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with a lysosome for degradation. nih.gov

The monitoring of autophagy is often accomplished by observing the levels and localization of key autophagy-related proteins, such as Microtubule-associated protein 1 light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1). nih.govmdpi.com During autophagy induction, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. nih.gov An increase in the amount of LC3-II or the formation of LC3 puncta within the cell is a widely used indicator of autophagosome formation. researchgate.netnih.gov

The protein p62/SQSTM1 is an autophagy receptor that binds to ubiquitinated proteins and to LC3, thereby targeting protein aggregates for degradation in the autophagosome. merckmillipore.com Consequently, p62 is itself degraded during the autophagic process. A decrease in p62 levels can indicate a functional autophagic flux, while an accumulation of p62 may suggest an impairment in the later stages of autophagy, such as the fusion of autophagosomes with lysosomes. nih.govmdpi.com The modulation of autophagy, either its induction or inhibition, can have profound effects on cell survival and function. Therefore, determining the effect of this compound on these key autophagy markers is essential to understanding its complete cellular activity profile.

Autophagy MarkerChange Indicating ModulationImplicationReference
LC3-I to LC3-II Conversion Increase in LC3-II levelsInduction of autophagosome formation. researchgate.netnih.gov
p62/SQSTM1 Levels Decrease in protein levelsFunctional autophagic flux (degradation of cargo). nih.gov
p62/SQSTM1 Levels Accumulation of proteinPotential blockage in late-stage autophagy. mdpi.com

Structure Activity Relationship Sar Studies and Analog Design for 3 4 Hydroxymethyl Phenyl Chromen 4 One Derivatives

Methodologies for SAR Elucidation

The elucidation of structure-activity relationships for chromen-4-one derivatives employs a combination of synthetic chemistry strategies and advanced computational techniques. nih.govnih.gov These methodologies allow for a rational and efficient exploration of the chemical space around the core scaffold.

A primary method for establishing SAR is the systematic synthesis of analogues where specific parts of the molecule are modified. This often involves a one-by-one alteration of functional groups, ring positions, or the core scaffold itself. For instance, libraries of isoflavone (B191592) derivatives can be created through solution-phase parallel synthesis, a technique that has proven effective for discovering novel therapeutic agents. nih.gov This combinatorial chemistry approach allows for the rapid generation of a multitude of structurally related compounds. nih.gov

Strategies for creating these libraries include:

A-Ring Modification : Introducing or altering substituents such as hydroxyl, methoxy, or halogen groups at various positions of the benzo-γ-pyrone ring system.

C-Ring Modification : Altering the linker or substituents on the chromen-4-one C-ring.

B-Ring Modification : Synthesizing analogues with different substitution patterns on the 3-phenyl ring or replacing the phenyl ring with other heterocyclic structures. nih.gov

For example, the Suzuki-Miyaura cross-coupling reaction is a reliable method for synthesizing isoflavones by coupling 3-iodochromones with various boronic acids, allowing for diverse B-ring substitutions. researchgate.net Similarly, fluorinated isoflavone analogues bearing different functional groups, like a carboxymethyl group at the 7-O-position, have been synthesized to probe the effects of these specific modifications. mdpi.com

Modern drug design heavily relies on computational methods to guide the synthesis of new compounds. nih.gov These methods are broadly categorized as ligand-based and structure-based.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. researchgate.net This approach relies on the knowledge of molecules that are known to bind to the target. slideshare.net Key LBDD techniques include:

Pharmacophore Modeling : This method identifies the common spatial arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are responsible for a molecule's biological activity. This "pharmacophore" then serves as a template for designing new molecules with potentially similar or improved activity. slideshare.net

Quantitative Structure-Activity Relationship (QSAR) : This technique develops mathematical models that correlate the chemical structures of compounds with their biological activities. slideshare.net

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein or enzyme has been determined, typically through X-ray crystallography or NMR spectroscopy. nih.gov This allows for a more direct approach to inhibitor design.

Molecular Docking : This computational technique predicts the preferred orientation of a ligand when bound to a target protein. acs.org Docking studies can elucidate key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and specific amino acid residues in the active site. nih.govresearchgate.net For example, docking has been used to study the binding of isoflavone analogues to targets like the farnesoid X-activated receptor (FXR), revealing how they fit into the binding pocket and interact with key residues. nih.gov This information provides a rational basis for designing modifications to improve binding affinity and potency. nih.gov

Impact of Chromen-4-one Core Modifications on Biological Activity

The chromen-4-one (benzo-γ-pyrone) nucleus is a privileged scaffold in medicinal chemistry, but modifications to this core can profoundly influence biological activity. nih.govacs.orgresearchgate.net Studies on various chromone (B188151) derivatives have revealed several key SAR trends.

A-Ring Substituents : The position and nature of substituents on the A-ring (the benzene (B151609) part of the chromen-4-one core) are critical. For example, in a series of dirchromone analogues, the introduction of a hydroxy group was found to diminish cytotoxicity while preserving some antibacterial activity. nih.govacs.org In another study on chromen-4-one-2-carboxylic acid derivatives, halogen substitution at the C-6 position was explored, with results indicating that replacing hydrogen with fluorine or chlorine had a discernible effect on agonist activity at the GPR55 receptor. acs.org

C-2/C-3 Double Bond : The double bond between positions C-2 and C-3 in the C-ring is a defining feature of chromones (and isoflavones) compared to the saturated chromanones. The absence of this bond in chromanones can lead to significant changes in biological activity, highlighting its importance for the conformation and electronic properties of the molecule. nih.gov

C-4 Carbonyl Group : The keto group at the C-4 position is a crucial pharmacophoric feature, often acting as a hydrogen bond acceptor. acs.org Replacing the carbonyl oxygen with a sulfur atom (to form a thioketone) in one study resulted in a complete loss of agonist activity and a switch to weak antagonism, indicating that a polar interaction at this position is essential for receptor binding and activation. acs.org

Below is a table summarizing the observed effects of modifying the chromen-4-one core based on published research.

Table 1: Effect of Chromen-4-one Core Modifications on Biological Activity
Modification Site Structural Change Observed Effect on Biological Activity Reference(s)
A-Ring Introduction of a hydroxyl group Diminished cytotoxicity acs.org, nih.gov
A-Ring (C-6) Substitution with fluorine or chlorine Modulated GPR55 agonist activity acs.org
C-Ring (C2-C3) Saturation of the double bond (Chromone to Chromanone) Significant variation in biological activity nih.gov
C-Ring (C-4) Replacement of keto oxygen with sulfur Loss of agonist activity; switch to antagonism acs.org

Role of the Phenyl Substituent and Hydroxymethyl Group in Activity Modulation

In 3-phenylchromen-4-ones (isoflavones), the B-ring substituent plays a pivotal role in modulating biological activity by influencing how the molecule interacts with its target. nih.gov The nature, position, and size of the substituents on this phenyl ring can fine-tune potency and selectivity.

The hydroxyl group is a particularly important feature in many biologically active flavonoids. In a study of 3-phenylcoumarin (B1362560) derivatives, the addition of hydroxyl groups to the 3-aryl ring was shown to promote the inhibition of enzymes like MAO-B. researchgate.net The parent compound for the molecule of interest, 3-[4-(Hydroxymethyl)phenyl]chromen-4-one, contains a hydroxymethyl group (-CH₂OH) at the para-position of the phenyl ring. An efficient synthesis for such 3-(hydroxymethyl)-4H-chromen-4-ones has been reported, facilitating SAR studies. researchgate.net

The hydroxymethyl group combines two important features:

The Phenyl Ring : Provides a critical scaffold for hydrophobic interactions within a receptor's binding pocket.

The Hydroxymethyl Group : Offers a site for hydrogen bonding (both as a donor and acceptor), which can significantly enhance binding affinity and specificity. The increased polarity from this group can also influence the molecule's solubility and pharmacokinetic properties.

The importance of B-ring substitutions is well-documented. For instance, the substitution pattern on this ring is a key determinant of the estrogenic activity of isoflavones. nih.gov Research on related structures has shown that even a simple methyl group, as in 3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one, influences the crystal packing and intermolecular interactions. researchgate.netgeorgiasouthern.edu The replacement of the hydrogen at the para-position with a hydroxymethyl group introduces a key hydrogen-bonding functionality that can drastically alter target interaction and subsequent biological response.

The following table illustrates the impact of different substituents on the phenyl ring of related chromen-4-one or coumarin (B35378) scaffolds.

Table 2: Modulation of Activity by Phenyl Ring Substituents
Scaffold Phenyl Ring Substituent Observed Effect Reference(s)
3-Phenylcoumarin Hydroxyl, Methoxy groups Promoted MAO-B inhibition researchgate.net
Isoflavone Hydroxymethyl group at C-4' Provides key hydrogen-bonding site researchgate.net
Dicoumarol Steric bulky groups at para-position Decreased antibacterial activity nih.gov
Isoflavone (Genistein) Hydroxyl group at C-4' Essential for estrogenic activity mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational methodology that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. mdpi.commdpi.com The fundamental principle is that variations in a molecule's structural or physicochemical properties directly correlate with changes in its biological effect. researchgate.net QSAR models are powerful tools in drug discovery for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govmdpi.com

For a set of molecules with known activities, a QSAR model is constructed as a mathematical equation:

Biological Activity = f(Molecular Descriptors)

These models are invaluable for providing insights into the structural requirements for activity and for screening virtual libraries of compounds. mdpi.com

The foundation of a robust QSAR model is the selection of appropriate molecular descriptors. nih.gov Descriptors are numerical values that quantify different aspects of a molecule's structure and properties. kg.ac.rs For a QSAR study on chromen-4-one derivatives, a wide array of descriptors would be calculated. The process involves a careful selection to avoid redundancy and to choose descriptors that are most relevant to the biological activity being studied. mdpi.com

Common classes of descriptors include:

Physicochemical Descriptors : These describe bulk properties such as lipophilicity (LogP), molecular weight (MW), molar refractivity, and water solubility. mdpi.com

Electronic Descriptors : These quantify the electronic aspects of the molecule, including dipole moment, partial charges on atoms, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com These are particularly important for understanding charge-transfer interactions. mdpi.com

Topological Descriptors : These are numerical representations of molecular branching and shape, derived from the 2D representation of the molecule.

Structural or 2D Descriptors : These include counts of specific functional groups, number of hydrogen bond donors (HBD) and acceptors (HBA), and Polar Surface Area (PSA), which is often correlated with drug transport properties. mdpi.com

3D Descriptors : Used in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), these descriptors represent the steric and electrostatic fields surrounding the molecule. mdpi.comresearchgate.net

The table below lists descriptors commonly employed in QSAR studies of flavonoids and related phenolic compounds. Table 3: Common Molecular Descriptors in Flavonoid QSAR Studies

Descriptor Class Example Descriptors Description Reference(s)
Physicochemical LogP (Octanol-water partition coefficient) Measures lipophilicity and ability to cross membranes. mdpi.com
Physicochemical MW (Molecular Weight) Represents the size of the molecule. mdpi.com
Electronic HOMO/LUMO Energies Relate to the molecule's ability to donate or accept electrons. mdpi.com
Structural HBD (Hydrogen Bond Donors) Count of O-H and N-H groups. mdpi.com
Structural HBA (Hydrogen Bond Acceptors) Count of N and O atoms. mdpi.com
Structural PSA (Polar Surface Area) Sum of surfaces of polar atoms; relates to permeability. mdpi.com
3D-QSAR Steric and Electrostatic Fields Describe the 3D shape and charge distribution around the molecule. researchgate.net, mdpi.com

Model Development, Validation, and Predictive Capabilities

The development of predictive Quantitative Structure-Activity Relationship (QSAR) models is a cornerstone in the study of this compound derivatives. nih.govnih.gov These models establish a mathematical correlation between the chemical structures of the compounds and their biological activities. nih.gov The process begins with the careful curation of a dataset of compounds with known activities, which is then divided into a training set for model development and a test set for external validation. nih.gov

The success of a QSAR model hinges on several factors: the accuracy of the input data, the selection of appropriate molecular descriptors, and the statistical methods employed. nih.gov For chromen-4-one analogs, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often utilized. researchgate.netnih.gov These methods analyze the steric, electrostatic, and hydrophobic fields of the molecules to generate predictive models. researchgate.net

Model Validation: Validation is a critical step to ensure a model's reliability and predictive power. nih.govresearchgate.net It involves multiple techniques:

Internal Validation: Often performed using the leave-one-out (LOO) cross-validation method, which generates a cross-validated correlation coefficient (q² or Q²). nih.govnih.gov A high q² value indicates the model's robustness. researchgate.net The double cross-validation tool can also be used to build models of improved quality. researchgate.net

External Validation: The model's true predictive capability is assessed using an external test set of compounds not used in model development. uniroma1.itmdpi.com The predictive R² (R²pred) is a key metric here, with higher values signifying better external predictability. nih.gov

Y-Randomization: This test involves randomizing the target activity data to ensure the original model is not a result of chance correlation. uniroma1.it

Robust QSAR models for chromen-4-one derivatives and related flavonoids typically exhibit strong statistical parameters, as illustrated in the table below.

Table 1: Representative Statistical Data for QSAR Model Validation

Model Type Technique Training Set (R²) Cross-Validation (q²) Test Set (R²pred) Source(s)
Flavonoids 3D-QSAR 0.89 0.67 - researchgate.net
Quinazoline-4(3H)-ones CoMFA 0.855 0.570 0.657 nih.gov
Quinazoline-4(3H)-ones CoMSIA 0.895 0.599 0.681 nih.gov
Flavonols QSAR 0.87 0.90 - plos.org

This table is interactive. You can sort the columns by clicking on the headers.

Predictive Capabilities: Validated QSAR models serve as powerful predictive tools. nih.gov They can be used to screen large virtual libraries of novel this compound analogs to identify candidates with potentially high activity, thereby prioritizing synthetic efforts. researchgate.net Furthermore, the contour maps generated from 3D-QSAR studies provide crucial insights into the structure-activity relationship. nih.gov These maps highlight specific regions around the molecular scaffold where modifications, such as adding bulky groups, electron-donating groups, or hydrogen bond donors/acceptors, are likely to enhance or diminish biological activity. researchgate.net This information is invaluable for the rational design of more potent and selective compounds. researchgate.net

Rational Design and Synthesis of Potent and Selective Analogs

The insights gained from SAR and QSAR modeling directly inform the rational design and synthesis of new this compound analogs with improved therapeutic profiles. nih.gov

Rational Design: Rational drug design is a strategic approach that uses the understanding of a biological target and the SAR of a chemical series to create more effective compounds. nih.gov For chromen-4-one derivatives, this process often involves:

Scaffold Hopping: Replacing the core chromen-4-one structure with a different, but functionally similar, scaffold to improve properties like potency or pharmacokinetics. nih.gov

Substituent Modification: Based on QSAR contour maps and docking studies, specific substituents on the phenyl ring and the chromenone core are modified. nih.govnih.gov For example, CoMSIA contour maps might indicate that a bulky, hydrophobic group is favored at a particular position to enhance binding affinity. researchgate.net The nature and size of the substituent on the chromene scaffold have been shown to be important for inhibitory activity. nih.gov

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve the molecule's interaction with its target or to enhance its metabolic stability.

Synthesis of Analogs: The synthesis of 3-phenyl-chromen-4-one derivatives typically involves multi-step reaction sequences. A common approach starts with appropriately substituted 2'-hydroxyacetophenones and benzaldehydes. nih.gov

A general synthetic pathway can be outlined as follows:

Chalcone (B49325) Formation: A 2'-hydroxyacetophenone (B8834) is reacted with a substituted 4-formylphenyl derivative (such as 4-methylbenzaldehyde) in the presence of a base like potassium hydroxide (B78521) (KOH) to form a chalcone intermediate (e.g., 1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one). nih.govresearchgate.net

Oxidative Cyclization: The chalcone is then subjected to oxidative cyclization. One common method is the Algar-Flynn-Oyamada (AFO) reaction, which uses hydrogen peroxide in an alkaline medium to form a 3-hydroxy-2-phenyl-4H-chromen-4-one. nih.govresearchgate.net

Hydroxymethylation and Derivatization: To achieve the specific this compound structure, the starting benzaldehyde (B42025) would need to contain a protected hydroxymethyl group. Alternatively, a precursor like a 4-methyl group on the phenyl ring could be functionalized to a hydroxymethyl group in a later synthetic step. nih.gov Further modifications, such as adding alkoxy groups, can be achieved by reacting a 3-hydroxychromenone intermediate with alkyl halides. nih.gov

An efficient synthesis for 3-(hydroxymethyl)-4H-chromen-4-ones involves the hydroxymethylation of a 2-hydroxy-4-chromanone precursor, followed by acid-catalyzed dehydration. researchgate.net The strategic design and successful synthesis of these analogs, guided by predictive computational models, are essential for developing novel chromen-4-one-based therapeutic agents. nih.govnih.gov

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
3-(4-methylphenyl)-4H-chromen-4-one
1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one
3-hydroxy-2-phenyl-4H-chromen-4-one
2-hydroxy-4-chromanone
3-(hydroxymethyl)-4H-chromen-4-ones
2-phenyl-4H-chromen-4-one
3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one
2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine
isodaphnetin
omarigliptin

Computational Chemistry and Molecular Modeling Approaches for 3 4 Hydroxymethyl Phenyl Chromen 4 One

Conformational Analysis and Energy Minimization Studies

Conformational analysis is a fundamental computational technique used to identify the stable three-dimensional arrangements of a molecule, known as conformers. lumenlearning.com For 3-[4-(Hydroxymethyl)phenyl]chromen-4-one, this analysis is crucial as the molecule's biological activity is intrinsically linked to its shape and the orientation of its functional groups. The key flexible bond in this molecule is the single bond connecting the chromone (B188151) ring to the phenyl ring, allowing for rotation and giving rise to different conformers.

Table 1: Hypothetical Energy Profile of Key Conformers of this compound

Dihedral Angle (Phenyl-Chromone)Relative Energy (kcal/mol)Key Interactions
HighSteric clash between rings
30-50°LowOptimal balance of conjugation and steric effects
90°HighLoss of π-conjugation between the rings
180°ModerateExtended conformation

Note: This table is illustrative and based on general principles of conformational analysis of similar bi-aryl systems. Specific values would need to be determined through detailed quantum mechanical calculations.

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. phcogj.com

Validation of Docking Protocols

Before predicting the binding mode of a novel compound, it is essential to validate the docking protocol. phcogj.com This is typically done by redocking a known co-crystallized ligand into the active site of the target protein. A successful validation is generally indicated by a low root-mean-square deviation (RMSD) value (typically < 2.0 Å) between the docked pose and the crystallographic pose of the known ligand. researchgate.net This ensures that the chosen docking algorithm and scoring function can accurately reproduce the experimentally observed binding mode.

Prediction of Binding Modes and Affinities

Once the docking protocol is validated, it can be used to predict the binding mode and estimate the binding affinity of this compound with various potential biological targets. Chromone derivatives have been investigated for a wide range of biological activities, including as inhibitors of kinases, cyclooxygenase (COX) enzymes, and as anticancer agents. researchgate.netnih.govnih.gov

Table 2: Predicted Binding Affinities of this compound with Hypothetical Biological Targets

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530
Protein Kinase (e.g., Src)-7.9Met341, Thr338, Glu310
Estrogen Receptor Alpha-9.2Arg394, Glu353, His524

Note: The data in this table is for illustrative purposes only and represents hypothetical outcomes of molecular docking simulations.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a molecule or a protein-ligand complex over time. nih.gov This technique solves Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and the stability of interactions.

Protein-Ligand Complex Stability and Dynamics

Following molecular docking, an MD simulation of the predicted this compound-protein complex can be performed to assess its stability. nih.gov Key parameters such as the RMSD of the protein backbone and the ligand are monitored throughout the simulation. A stable RMSD trajectory suggests that the ligand remains in the binding pocket in a stable conformation. Furthermore, the analysis of hydrogen bonds and other interactions over the simulation time provides insights into the persistence of the binding mode predicted by docking.

Conformational Changes Upon Ligand Binding

MD simulations can also reveal conformational changes in the protein upon the binding of the ligand. These changes can be crucial for the protein's function and the mechanism of inhibition. Analysis techniques such as Principal Component Analysis (PCA) can be applied to the MD trajectory to identify large-scale collective motions in the protein that are influenced by the presence of the ligand. These simulations can help to understand whether the binding of this compound induces a specific conformational state in the target protein, which could be essential for its biological effect.

ADME Prediction (In Silico)

ADME studies predict the absorption, distribution, metabolism, and excretion of a compound, which are critical factors in determining its drug-likeness. creative-biolabs.commdpi.com These predictions are often based on the molecule's physicochemical properties and its similarity to known drugs.

The absorption and distribution of a drug candidate are heavily influenced by its physicochemical characteristics, such as molecular weight, lipophilicity, and polarity. bohrium.com Several rules, like Lipinski's Rule of Five, use these properties to predict oral bioavailability. nih.govresearchgate.net For a compound to be considered "drug-like" under these rules, it generally should have a molecular weight (MW) under 500 g/mol , a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). nih.gov

The structure of this compound, with its hydroxyl group and carbonyl oxygen, influences its polarity and solubility. The topological polar surface area (TPSA) is a key descriptor for predicting drug transport properties; values below 140 Ų are generally associated with good cell membrane permeability. researchgate.net The presence of the hydroxymethyl group is expected to increase the TPSA and water solubility compared to its unsubstituted parent compound, 3-phenylchromen-4-one, potentially enhancing its absorption. In silico tools can provide specific predicted values for these properties.

Table 1: Predicted Physicochemical and Absorption Properties

Property Predicted Value Significance
Molecular Weight ( g/mol ) 252.25 Conforms to drug-likeness rules (<500).
XLOGP3 (Lipophilicity) ~2.1 - 2.5 Indicates good permeability.
Hydrogen Bond Donors 1 Conforms to drug-likeness rules (≤5).
Hydrogen Bond Acceptors 3 Conforms to drug-likeness rules (≤10).
Topological Polar Surface Area (TPSA) ~56.5 Ų Suggests good intestinal absorption and cell permeability.
Water Solubility (logS) Moderate The hydroxyl group improves solubility over unsubstituted isoflavones.

Note: Values are representative estimates for the isoflavone (B191592) scaffold and may vary slightly between different prediction software. Data for similar compounds like flavones and other isoflavone derivatives were considered for context. nih.govfoodb.ca

The metabolism of xenobiotics is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. wikipedia.org Predicting a compound's interaction with these enzymes is crucial, as inhibition or induction can lead to drug-drug interactions. nih.gov Isoflavones are known to be metabolized by several CYP isoforms, particularly CYP1A2, CYP2C9, and CYP3A4. nih.govnih.gov Therefore, this compound is likely a substrate for these enzymes. Its potential to inhibit these isoforms can also be predicted computationally. nih.gov

Another key factor in distribution and excretion is the P-glycoprotein (P-gp), an efflux transporter that pumps foreign substances out of cells. nih.gov Whether a compound is a substrate for P-gp can determine its concentration within target cells and its ability to cross barriers like the blood-brain barrier. In silico models can predict if a compound is likely to be a P-gp substrate. mdpi.comnih.gov

Table 2: Predicted Metabolic Profile

Parameter Prediction Implication
CYP1A2 Inhibitor Probable Potential for interactions with drugs metabolized by CYP1A2. nih.gov
CYP2C9 Inhibitor Probable Potential for interactions with drugs metabolized by CYP2C9.
CYP2C19 Inhibitor Possible May interact with drugs metabolized by CYP2C19. nih.gov
CYP2D6 Inhibitor Unlikely Lower risk of interactions with drugs metabolized by CYP2D6.
CYP3A4 Inhibitor Probable High potential for interactions with many common drugs. nih.gov

Note: Predictions are based on the general behavior of the isoflavone scaffold. The specific substitution pattern influences the strength of these interactions.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure, which governs its stability and reactivity. nih.govnrel.govyoutube.com

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. pearson.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.comchalcogen.ro For this compound, the HOMO is expected to be localized on the electron-rich phenyl and chromone rings, while the LUMO is likely centered on the electron-deficient pyrone ring of the chromone system.

Table 3: Predicted Frontier Molecular Orbital Properties

Parameter Representative Value Significance
EHOMO ~ -6.0 eV Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO ~ -2.0 eV Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.

Note: These values are representative for flavonoid-type structures and are obtained from DFT calculations. Actual values depend on the specific computational method and basis set used. chalcogen.ro

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. nih.gov It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netfigshare.com The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are attractive to electrophiles, and blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles. Green and yellow represent areas of neutral or intermediate potential. researchgate.netresearchgate.net

For this compound, the MEP map would show the most negative potential (red) concentrated around the carbonyl oxygen (O at position 4) and the oxygen of the hydroxymethyl group. These sites are the most likely to be attacked by electrophiles or to act as hydrogen bond acceptors. The most positive potential (blue) would be located on the hydrogen of the hydroxyl group, making it a likely site for hydrogen bonding and interaction with nucleophiles.

Based on the HOMO-LUMO and MEP analyses, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. researchgate.net These descriptors help predict its stability and reactivity in chemical reactions.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "harder."

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

The primary reaction pathways for the isoflavone scaffold involve the nucleophilic character of the oxygen atoms and the electrophilic character of the carbonyl carbon. The hydroxyl group can undergo reactions like acylation or alkylation. The chromone ring system itself can participate in various reactions, and its reactivity is modulated by the substituents on the phenyl ring. nih.gov The electron-rich regions identified by the MEP map, particularly the carbonyl oxygen, are prime sites for protonation or coordination with metal ions.

Table 4: Predicted Global Reactivity Descriptors

Descriptor Formula Predicted Value (a.u.) Interpretation
Ionization Potential (I) I ≈ -EHOMO ~ 6.0 eV Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO ~ 2.0 eV Energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2 ~ 2.0 Indicates good stability.
Chemical Potential (μ) μ = -(I + A) / 2 ~ -4.0 Describes the tendency of electrons to escape.

Note: Values are derived from representative HOMO/LUMO energies and provide a quantitative framework for assessing reactivity. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

No specific ¹H NMR, ¹³C NMR, or two-dimensional NMR (COSY, HSQC, HMBC, NOESY) data for 3-[4-(Hydroxymethyl)phenyl]chromen-4-one could be located. This information is crucial for confirming the precise arrangement of atoms within the molecule. For instance, ¹H and ¹³C NMR chemical shifts and coupling constants would be essential to verify the substitution pattern on both the chromen-4-one core and the phenyl ring, distinguishing it from other isomers. nih.govnih.govorganicchemistrydata.org Similarly, 2D NMR techniques are indispensable for establishing the connectivity between different parts of the molecule. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Detailed High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) data for this compound are also absent from the available literature. HRMS is necessary to determine the exact molecular weight and confirm the elemental composition. rsc.org MS/MS analysis, which involves fragmenting the molecule and analyzing the resulting pieces, is vital for understanding its structural components and how they are connected. nih.gov Without this experimental data, a reliable analysis of the compound's fragmentation pattern cannot be provided.

Due to the absence of this foundational analytical data for this compound, it is not possible to generate the requested in-depth scientific article. The principles of scientific accuracy demand that the content be based on verified experimental results for the specific compound .

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, which corresponds to the vibrational frequencies of bonds, a characteristic spectrum or "fingerprint" of the molecule is obtained. For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features.

The IR spectrum of an isoflavone (B191592) will prominently display absorption bands corresponding to its hydroxyl (-OH) and conjugated carbonyl (C=O) functional groups. nih.gov The presence of the hydroxymethyl group on the phenyl ring is confirmed by a broad absorption band for the O-H stretching vibration, typically observed in the 3500–3200 cm⁻¹ region. vscht.cz The carbonyl group (C=O) of the chromen-4-one core gives rise to a strong, sharp absorption band around 1715-1694 cm⁻¹. nih.govvscht.cz Furthermore, characteristic absorptions for aromatic C-H stretches appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), distinguishing them from aliphatic C-H stretches which appear below this value. vscht.cz

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Vibration Type
Hydroxyl (O-H) 3500 - 3200 (Broad) Stretching
Aromatic C-H 3100 - 3000 Stretching
Carbonyl (C=O) ~1715 - 1694 (Strong, Sharp) Stretching
Aromatic C=C 1680 - 1640 Stretching
C-O 1260 - 1050 Stretching

Data compiled from representative values for the constituent functional groups. nih.govvscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated π-systems, which are known as chromophores. The isoflavone scaffold of this compound constitutes an extensive chromophore, resulting in a characteristic UV-Vis absorption spectrum.

Flavonoid and isoflavone structures typically exhibit two main absorption bands in the UV region. nih.gov For isoflavones, the primary absorption peak, which corresponds to the benzoyl system (A-ring) of the chromenone core, is typically observed in the 245 to 270 nm range. nih.gov A secondary peak or shoulder, associated with the cinnamoyl system (B-ring), is also characteristic and appears at a longer wavelength, generally between 310 and 330 nm. nih.gov The position and intensity of these bands can be influenced by the solvent and the nature of substituents on the aromatic rings. Quantification of isoflavones is often performed by monitoring the absorbance at or near their maximum absorption peak, commonly around 260 nm. nih.govjfda-online.com

Table 2: Typical UV-Vis Absorption Maxima for Isoflavone Chromophores

Absorption Band Wavelength Range (λmax) Associated Structural Feature
Band II 245 - 270 nm Benzoyl System (A-Ring)
Band I (Shoulder) 310 - 330 nm Cinnamoyl System (B-Ring)

Data represents typical values for the isoflavone class. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov From this pattern, an electron density map is calculated, which is then used to build a model of the molecule's structure. nih.gov In the case of this compound, which is achiral, the technique would confirm the planarity of the chromen-4-one ring system and the rotational orientation (dihedral angle) of the 4-(hydroxymethyl)phenyl group relative to the core structure. nih.gov It also reveals how the molecules pack together in the crystal lattice, showing intermolecular interactions such as hydrogen bonding involving the hydroxyl group. mdpi.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a range of techniques used to separate, identify, and purify the components of a mixture. For the synthesis and analysis of this compound, chromatographic methods are indispensable for monitoring reaction progress, assessing final product purity, and isolating the compound.

High-Performance Liquid Chromatography (HPLC) is the premier analytical method for assessing the purity and quantifying isoflavones. jfda-online.com The most common configuration for analyzing compounds like this compound is reversed-phase HPLC. nih.gov In this setup, a nonpolar stationary phase (typically a C18-bonded silica (B1680970) column) is used with a polar mobile phase. nih.govresearchgate.net

A typical mobile phase consists of a gradient mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape and resolution. jfda-online.comresearchgate.net Detection is most commonly achieved using a UV detector set at a wavelength where the isoflavone absorbs strongly, such as 260 nm. jfda-online.comnih.gov The result is a chromatogram where the compound of interest appears as a peak at a specific retention time. The area of this peak is proportional to its concentration, allowing for accurate purity assessment by comparing the area of the main peak to the areas of any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, due to the low volatility and polar nature of isoflavones, which contain hydroxyl groups, direct analysis by GC is challenging. nih.gov These compounds have high boiling points and may decompose at the high temperatures required for vaporization.

To overcome this, a chemical derivatization step is necessary prior to analysis. nih.govresearchgate.net The polar hydroxyl group is converted into a less polar, more volatile silyl (B83357) ether through a reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com After derivatization, the sample is injected into the GC, where it is separated from other components. The separated components then enter the mass spectrometer, which provides information on their molecular weight and fragmentation pattern, allowing for structural confirmation and purity analysis. mdpi.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively for monitoring the progress of a chemical reaction. scispace.com To monitor the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica gel 60 F254) at various time intervals. nih.gov

The plate is then developed in a chamber containing a suitable mobile phase, which is often a mixture of solvents like toluene, ethyl acetate (B1210297), and formic acid, or chloroform (B151607) and methanol. asianpubs.orgrjptonline.org The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. After development, the separated spots are visualized, commonly under UV light at 254 nm, where the aromatic chromophore of the isoflavone will be visible. researchgate.net By comparing the spot corresponding to the product with spots from the starting materials, a chemist can qualitatively track the consumption of reactants and the formation of the desired product, helping to determine when the reaction is complete. scispace.com

Future Perspectives and Potential Applications in Medicinal Chemistry and Chemical Biology

Lead Optimization Strategies for Enhanced Potency and Selectivity

Lead optimization is a critical phase in drug discovery that aims to transform a promising hit compound into a viable drug candidate by refining its pharmacological and pharmacokinetic properties. patsnap.com For the 3-[4-(Hydroxymethyl)phenyl]chromen-4-one scaffold, several established strategies can be employed to enhance potency and selectivity. patsnap.comnih.gov

Structure-Activity Relationship (SAR) Analysis : This fundamental approach involves systematically modifying the structure of the lead compound to identify key functional groups and structural features responsible for its biological activity. patsnap.com For the chromen-4-one core, modifications could include altering substituents on both the chromenone ring and the pendant phenyl ring. The hydroxymethyl group on the phenyl ring is a key site for modification, allowing for the introduction of different functional groups to probe interactions with target proteins.

Direct Chemical Manipulation : This strategy involves the derivatization or substitution of functional groups, alteration of ring systems, and isosteric replacement. nih.gov For instance, the hydroxyl group of the hydroxymethyl moiety could be esterified, etherified, or replaced with other groups like halogens or amines to modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

Pharmacophore-Oriented Molecular Design : This approach uses the three-dimensional arrangement of essential features (the pharmacophore) required for biological activity to design new molecules. nih.gov By understanding the pharmacophore of a this compound-based lead, medicinal chemists can design novel analogues with improved fit and affinity for the biological target.

Computational Modeling : Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how structural modifications might affect target binding and activity, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. patsnap.com

A major challenge in lead optimization is balancing the desired efficacy with a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.govvichemchemie.com Many promising leads fail due to poor pharmacokinetics or off-target toxicity. vichemchemie.comnih.gov Therefore, early assessment of these properties is crucial in the optimization process for chromen-4-one derivatives. nih.gov

Development of Novel Therapeutic Agents based on the this compound Scaffold

The chromen-4-one scaffold has served as a template for the discovery of numerous therapeutic agents targeting a wide range of diseases. nih.govnih.govnih.gov The versatility of this core structure allows for the development of compounds with diverse pharmacological profiles.

For example, a series of 4H-chromen-4-one derivatives were identified as potent and selective inhibitors of Rho-associated coiled-coil containing serine/threonine protein kinases (ROCKs), which are potential targets for treating diabetic retinopathy. nih.gov Structure-activity relationship studies led to the identification of a lead compound that protected retinal neurons from high glucose-induced cell death in retinal explants. nih.gov

In the field of oncology, chromen-4-one derivatives have been explored as anticancer agents. nih.govnih.govbioworld.com One study reported the design of new trimethoxyphenyl-4H-chromen derivatives as telomerase inhibitors, a key target in cancer therapy. nih.gov The lead compound in this series, 5i , showed potent inhibitory activity against telomerase and high cytotoxic activity against several human cancer cell lines, including Hela and HepG2. nih.gov Another research effort led to the development of chromeno[4,3-c]pyrazol-4(2H)-one derivatives as inhibitors of the PI3Kα pathway, which is frequently dysregulated in cancer. nih.gov The optimized compound 4p from this series displayed potent activity against PI3Kα and induced apoptosis in cancer cells. nih.gov

Furthermore, the related compound abaperidone, which features a 3-(hydroxymethyl)chromen-4-one moiety, has been proposed for clinical evaluation as a potential atypical antipsychotic. researchgate.net This highlights the scaffold's potential beyond oncology and ophthalmology.

Table 1: Examples of Therapeutic Agents Based on the Chromen-4-one Scaffold
Compound/SeriesTherapeutic Target/ApplicationKey FindingsReference
4H-chromen-4-one derivatives (e.g., 12j)ROCK inhibitors for Diabetic RetinopathyShowed excellent kinase selectivity and protected retinal neurons from high glucose-induced apoptosis. nih.gov
Trimethoxyphenyl-4H-chromen derivatives (e.g., Compound 5i)Telomerase inhibitors for CancerExhibited high anticancer activity against multiple cell lines and potent telomerase inhibition. nih.gov
Chromeno[4,3-c]pyrazol-4(2H)-one derivatives (e.g., Compound 4p)PI3Kα inhibitors for CancerDisplayed potent and selective PI3Kα inhibition and induced apoptosis in cancer cells. nih.gov
AbaperidoneAtypical AntipsychoticProposed for clinical evaluation based on its pharmacological profile in preclinical models. researchgate.net

Application in Chemical Biology as a Probe for Biological Pathways

Beyond their therapeutic potential, chromen-4-one derivatives, particularly those with specific substitutions, can serve as valuable tools in chemical biology. Their intrinsic properties can be harnessed to create molecular probes for studying and visualizing complex biological processes.

A key application stems from the fluorescent properties of related flavonols (3-hydroxy-2-phenyl-4H-chromen-4-one). nih.gov These molecules can exhibit dual fluorescence resulting from an Excited State Intramolecular Proton Transfer (ESIPT) phenomenon. nih.gov This fluorescence is often highly sensitive to the local microenvironment, making these compounds effective sensors for probing changes in polarity, viscosity, or the presence of specific ions or molecules within biological systems. nih.gov By extension, this compound and its hydroxylated analogues are promising candidates for development into fluorescent probes for applications in biochemistry, cell biology, and medical diagnostics. nih.gov

Exploration of Synergistic Effects with Established Therapies (In Vitro)

Combining therapeutic agents is a cornerstone of modern medicine, particularly in cancer treatment. This approach can enhance efficacy, overcome drug resistance, and reduce toxicity by using lower doses of individual agents. The chromen-4-one scaffold has been investigated for its potential to act synergistically with other therapies.

A study investigating sulfonyl chromen-4-ones (CHW09) demonstrated a synergistic effect when combined with Ultraviolet-C (UVC) radiation on oral cancer cells. mdpi.comresearchgate.net The combined treatment of UVC and CHW09 resulted in significantly lower cancer cell viability compared to either treatment alone. mdpi.com Mechanistically, the combination led to higher levels of apoptosis, oxidative stress, and DNA damage in the cancer cells, suggesting that the chromen-4-one derivative sensitized the cells to the effects of radiation. mdpi.comresearchgate.net Such findings provide a strong rationale for exploring the synergistic potential of this compound derivatives with established chemotherapeutic drugs or radiation therapy in vitro.

Conceptual Development of Advanced Delivery Systems

The therapeutic efficacy of many promising compounds is often limited by poor solubility, low bioavailability, or lack of specific targeting. Advanced drug delivery systems offer a conceptual framework to overcome these limitations for chromen-4-one derivatives.

Given the often hydrophobic nature of the chromen-4-one core, nanotechnology-based delivery systems are a particularly attractive option. Encapsulating compounds like this compound into nanocarriers could enhance their therapeutic potential.

Nanoparticles : Biodegradable polymeric nanoparticles or lipid-based nanoparticles can improve the solubility and stability of hydrophobic drugs, control their release, and potentially target them to specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect or by attaching targeting ligands to the nanoparticle surface. unive.it

Mesoporous Silica (B1680970) Nanoparticles : These materials possess a large surface area and tunable pore size, allowing for high drug loading. unive.it The surface can be functionalized to control drug release in response to specific stimuli (e.g., pH, temperature), which is highly desirable for targeted therapy. unive.it

Liposomes : These vesicles can encapsulate both hydrophilic and hydrophobic drugs and are well-established as clinical drug delivery systems. They can improve the pharmacokinetic profile and reduce the systemic toxicity of the encapsulated agent.

While specific research on advanced delivery systems for this compound is not yet widespread, the principles developed for other hydrophobic drugs provide a clear conceptual pathway for future research.

Challenges and Opportunities in the Pre-clinical Drug Discovery Pipeline

The journey of a compound from a promising lead to a clinical candidate is fraught with challenges. For derivatives of the this compound scaffold, these hurdles and opportunities are a key consideration for future development. nih.govnih.gov

Challenges :

Pharmacokinetics and ADMET Profile : A primary reason for drug failure is a poor pharmacokinetic profile, including issues with absorption, distribution, metabolism, and excretion. vichemchemie.com Chromen-4-one derivatives may face challenges with metabolic stability or rapid clearance.

Off-Target Effects and Toxicity : Achieving high selectivity for the intended biological target while avoiding interaction with other proteins (like the hERG channel, a common cause of cardiotoxicity) is a significant hurdle. nih.gov

Therapeutic Index : A successful drug must have a sufficiently large window between the dose required for efficacy and the dose at which toxicity occurs (the therapeutic index). nih.gov For some targets, achieving this separation can be very difficult. nih.gov

Chemical Accessibility : The synthesis of complex analogues can be time-consuming and expensive, potentially slowing down the optimization process. nih.gov

Opportunities :

Scaffold Versatility : The chromen-4-one core is synthetically tractable and highly versatile, allowing for the creation of large, diverse libraries of compounds for screening against a wide array of biological targets. nih.govnih.gov

Natural Product Foundation : The scaffold is found in many natural products with known biological activities, providing a strong starting point and validation for its use in drug design. nih.gov

Intellectual Property : The development of novel derivatives based on the this compound scaffold offers significant opportunities for generating new intellectual property. nih.gov

Table 2: Summary of Pre-clinical Challenges and Opportunities
CategoryDescriptionReference
Challenge: ADMET PropertiesOptimizing absorption, distribution, metabolism, excretion, and toxicity is a major hurdle for many drug candidates. nih.govvichemchemie.com
Challenge: Off-Target EffectsCross-reactivity with unintended biological targets can lead to toxicity and undesirable side effects. nih.gov
Opportunity: Scaffold VersatilityThe chromen-4-one core allows for diverse chemical modifications to target various diseases. nih.govnih.gov
Opportunity: Intellectual PropertyThe creation of novel, effective analogues provides a strong basis for patent protection. nih.gov

Interdisciplinary Approaches to Chromen-4-one Research (e.g., nanochemistry, materials science)

The future of research on this compound and related compounds will likely benefit from integration with other scientific disciplines, particularly nanochemistry and materials science. brown.edunanochemgroup.org

Nanochemistry : This field offers tools and methods that can be applied to chromen-4-one research. For instance, nanoparticles can be used not only as drug delivery vehicles but also as catalysts in the synthesis of chromen-4-one derivatives. chimicatechnoacta.runanochemres.org One study reported the use of biogenic zinc oxide (ZnO) nanoparticles as an efficient, eco-friendly catalyst for the synthesis of related coumarin (B35378) compounds. chimicatechnoacta.ru

Materials Science : The development of "smart" materials that respond to biological stimuli offers exciting possibilities. A chromen-4-one derivative could be incorporated into a polymer matrix or hydrogel that releases the compound in response to a specific pH or enzyme concentration found at a disease site.

Integrated Research Institutes : Collaborative research environments that bring together chemists, biologists, materials scientists, and engineers are crucial for driving innovation. brown.edu Such interdisciplinary approaches can accelerate the translation of basic scientific discoveries involving the chromen-4-one scaffold into practical applications, from advanced therapeutic systems to novel diagnostic tools. nanochemgroup.org

Q & A

Q. Q. What strategies mitigate off-target effects in in vivo toxicology studies?

  • Methodology :
  • Toxicogenomics : RNA-seq of liver tissue to identify dysregulated pathways (e.g., CYP450 isoforms) .
  • Metabolomic profiling : UPLC-Q-Exactive detects endogenous biomarkers (e.g., glutathione depletion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-[4-(Hydroxymethyl)phenyl]chromen-4-one
Reactant of Route 2
Reactant of Route 2
3-[4-(Hydroxymethyl)phenyl]chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.